4-Bromo-6-(m-tolyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(3-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHKHFCKZOTQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 6 M Tolyl Pyrimidine and Analogous Derivatives
Strategies for Halogenation of Pyrimidine (B1678525) Nucleus
The introduction of a halogen atom, particularly bromine, onto the pyrimidine ring is a key transformation that provides a versatile handle for further functionalization. The regioselectivity of this reaction is of paramount importance.
Regioselective Bromination Techniques
The selective bromination of pyrimidine rings can be a challenging endeavor due to the electron-deficient nature of the heterocycle. However, various methods have been developed to achieve regioselectivity. For instance, the bromination of polymethylpyrimidines has been shown to be highly dependent on the choice of brominating agent and reaction conditions. acs.orgacs.org The use of N-bromosuccinimide (NBS) tends to favor bromination at the methyl group positioned meta to the ring nitrogen, while employing bromine in acetic acid (Br2/AcOH) directs the halogenation to the ortho methyl group. acs.org
In the context of synthesizing 4-Bromo-6-(m-tolyl)pyrimidine, direct C-H bromination at the C4 position would be the most straightforward approach. However, the presence of the m-tolyl group can influence the reactivity and regioselectivity of the pyrimidine core. For pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, regioselective C3 halogenation has been successfully achieved using potassium halide salts in the presence of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water at room temperature. rsc.org This method offers a green and efficient alternative to traditional halogenation procedures. rsc.org Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent, which has proven effective for the C-5 bromination of pyrimidine nucleosides. researchgate.net
A plausible synthetic route to this compound could first involve the synthesis of the 6-(m-tolyl)pyrimidine core, followed by a regioselective bromination step. The synthesis of the initial pyrimidine can be achieved through various condensation reactions. For example, a copper-catalyzed three-component reaction of amidines and alcohols can yield 2,4-diphenyl-6-(m-tolyl)pyrimidine. rsc.org While this specific example leads to a triphenyl-substituted pyrimidine, the methodology could potentially be adapted.
Introduction of Aryl Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used to introduce aryl substituents onto heterocyclic cores.
Suzuki-Miyaura Cross-Coupling for Aryl Moiety Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. mdpi.comd-nb.info This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate under palladium catalysis. mdpi.comd-nb.info
In the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned in two ways:
Coupling of a di-halogenated pyrimidine (e.g., 4,6-dichloropyrimidine) with m-tolylboronic acid, followed by a selective conversion of the remaining halogen to a bromine atom.
Coupling of a bromo-dihalo-pyrimidine (e.g., 5-bromo-4,6-dichloropyrimidine) with a suitable organometallic reagent to introduce the m-tolyl group.
Research has shown that 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) can be successfully arylated with various arylboronic acids using a Pd(PPh3)4 catalyst. mdpi.com Good yields were obtained with electron-rich boronic acids in the presence of K3PO4 as a base and 1,4-dioxane (B91453) as the solvent. mdpi.com Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for the arylation of brominated pyrazolo[1,5-a]pyrimidin-5(4H)-ones. rsc.org The use of 4-pyrimidyl tosylates as coupling partners for Suzuki-Miyaura reactions has also been explored, providing a rapid route to 4-arylpyrimidines. d-nb.info
It is important to note that the presence of unprotected nitrogen-rich heterocycles can sometimes inhibit palladium-catalyzed cross-coupling reactions. nih.gov However, the development of specific catalyst systems, such as those employing SPhos and XPhos ligands, has enabled the successful coupling of such substrates. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Pyrimidine Derivatives
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4, K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | XPhosPdG2/XPhos | C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones | Good to excellent | rsc.org |
| 4-Pyrimidyl tosylates | Aryl, heteroaryl, and alkyl boronic acids | Pd catalyst | 4-Substituted pyrimidines | Good to excellent | d-nb.info |
| Unprotected 3-chloroindazole | Phenylboronic acid | Pd source with SPhos or XPhos | 3-phenylindazole | Modest to high | nih.gov |
Alternative Arylation Methods
Besides the Suzuki-Miyaura reaction, other cross-coupling methods and direct C-H arylation strategies can be employed to introduce aryl substituents onto the pyrimidine ring. Direct C-H arylation is an attractive alternative as it avoids the pre-functionalization of the heterocycle. fiu.educore.ac.uk
For instance, the direct arylation of heteroaromatics with palladium catalysts has emerged as an efficient method for producing arylated heteroarenes. mdpi.com The arylation of electron-poor arenes, including pyrimidines, has been achieved using copper-catalyzed direct arylation with aryl halides. core.ac.uk Furthermore, transition-metal-free arylation of electron-deficient nitrogen heterocycles like pyrimidine with haloarenes can be promoted by potassium t-butoxide. acs.org K2S2O8-mediated arylation of pyrimidines using boronic acids also presents a transition-metal-free approach. researchgate.net
Multi-Component Reactions (MCRs) in Pyrimidine Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials. nih.govacs.orgorganic-chemistry.org This approach is highly atom-economical and allows for the rapid generation of diverse libraries of compounds. nih.govacs.org
Cyclization and Annulation Approaches
The construction of the pyrimidine ring itself can be achieved through various cyclization and annulation strategies, often within a multi-component framework. A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.govacs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly and unsymmetrically substituted pyrimidines in good yields. nih.govacs.orgorganic-chemistry.org
Another approach involves the iodine-mediated multicomponent reaction of aryl methyl ketones or terminal aryl alkynes with barbituric acids and 2-amino-1,4-naphthoquinone to afford pyrimidine-tethered naphthoquinone-fused pyrroles. rsc.org Catalyst-free, one-pot chemoselective multicomponent domino reactions have also been developed for the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives. rsc.org
A [3+3] annulation of 3-aminopyrazoles with cinnamaldehydes or cinnamyl alcohols, mediated by NH4SCN, provides a route to 5-arylated pyrazolo[1,5-a]pyrimidines. sioc-journal.cn Additionally, a [3+2+1] annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon donor offers an efficient synthesis of pyrimidine derivatives. researchgate.net
Catalytic Systems and Green Chemistry Principles in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives has progressively moved towards more sustainable and efficient methods, embracing the principles of green chemistry. nih.govbenthamdirect.comrasayanjournal.co.in This involves the use of catalytic systems that minimize waste, reduce reaction times, and often operate under milder conditions. rasayanjournal.co.inresearchgate.net
Recent advancements have highlighted the use of novel catalytic systems for the synthesis of pyrimidine analogues. For instance, an efficient strategy for the multicomponent synthesis of pyrimidines has been demonstrated using Ni(II)-NNO pincer complexes as catalysts for the acceptorless dehydrogenative annulation (ADA) of alcohols. acs.orgacs.org This method offers a sustainable route to 2,4,6-trisubstituted pyrimidines, with water and hydrogen as the only byproducts. acs.orgacs.org The reactions are typically carried out with a low catalyst loading (2 mol %) and have been successfully applied on a gram scale, underscoring their industrial applicability. acs.orgacs.org
Another green approach involves the use of heterogeneous catalysts, such as porous poly-melamine-formaldehyde (mPMF), for the synthesis of dihydro- thieme-connect.combeilstein-journals.orgchinesechemsoc.orgtriazolo[1,5-a]pyrimidines. researchgate.net This method utilizes a planetary ball milling process under neat conditions, aligning with green chemistry principles by avoiding bulk solvents. researchgate.net The catalyst demonstrates high reusability without significant loss of efficiency. researchgate.net Furthermore, bimetallic metal-organic frameworks (MOFs) functionalized with phosphorous acid groups have been developed as efficient catalysts for the synthesis of pyrido[2,3-d]pyrimidines under mild and green conditions. rsc.org
The application of microwave irradiation and ultrasonic-assisted synthesis has also been recognized as a green technique in pyrimidine synthesis. rasayanjournal.co.injmaterenvironsci.com These methods often lead to shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.in For example, the synthesis of pyrano[2,3-d]pyrimidines has been efficiently achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) in an aqueous medium under ultrasonic irradiation. jmaterenvironsci.com
The following table summarizes various catalytic systems and their application in the green synthesis of pyrimidine derivatives.
| Catalyst System | Reaction Type | Key Green Features | Reference |
| Ni(II)-NNO pincer complexes | Acceptorless Dehydrogenative Annulation | Low catalyst loading, H₂O and H₂ as byproducts, gram-scale applicability | acs.orgacs.org |
| Porous poly-melamine-formaldehyde (mPMF) | Multicomponent Reaction | Solvent-free (ball milling), reusable catalyst | researchgate.net |
| UiO-66(Fe/Zr)–N(CH₂PO₃H₂)₂ | Multicomponent Reaction | Mild conditions, catalyst reusability, short reaction times | rsc.org |
| Ceric Ammonium Nitrate (CAN) | Condensation | Aqueous medium, ultrasonic irradiation | jmaterenvironsci.com |
| Tetrabutylammonium bromide (TBAB) | Condensation | Aqueous medium | jmaterenvironsci.com |
Post-Synthetic Functionalization of the Pyrimidine Core
The modification of a pre-existing pyrimidine ring is a crucial strategy for generating structural diversity and fine-tuning the properties of pyrimidine-based compounds. This section delves into key post-synthetic functionalization techniques.
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidine. wikipedia.orgwikipedia.org The presence of a good leaving group, such as a halogen, and electron-withdrawing groups on the ring facilitates this reaction. wikipedia.org In the context of this compound, the bromine atom serves as a leaving group, and the nitrogen atoms in the pyrimidine ring act as activating groups, making the carbon atoms at positions 2, 4, and 6 electrophilic. wikipedia.org
SNAr reactions on halopyrimidines are generally smooth and high-yielding. beilstein-journals.org They are widely used to introduce a variety of nucleophiles, including amines, alkoxides, and thiolates, onto the pyrimidine core. mdpi.comnih.gov For instance, the reaction of 4,6-dichloropyrimidines with amines is a common method to produce substituted pyrimidinediamines. beilstein-journals.org The reactivity of dihalopyrimidines can be influenced by the first substitution, which often deactivates the ring towards a second substitution, sometimes necessitating harsher reaction conditions. beilstein-journals.org
A notable application of SNAr is in the late-stage functionalization of complex molecules. nih.gov The combination of C-H fluorination followed by SNAr of the installed fluoride (B91410) provides a powerful method for introducing a diverse range of functional groups under mild conditions. nih.gov While this has been extensively studied for pyridines and diazines, the principles are applicable to pyrimidines. nih.gov
The reaction of 5-bromopyrimidine (B23866) with nucleophiles like bithiophene can proceed via SNAr of hydrogen (SNH) under Lewis acid catalysis, leading to the formation of 5-bromo-4-(het)aryl-pyrimidines. fao.orgresearchgate.net This highlights that even C-H bonds can be substituted under appropriate conditions, expanding the scope of NAS reactions.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds, including pyrimidines. thieme-connect.comthieme-connect.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining synthetic routes. nih.gov
Transition-metal catalysis, particularly with palladium, is a cornerstone of C-H functionalization. thieme-connect.comnih.gov These reactions can be broadly categorized into:
Oxidative C-H/C-H coupling: This involves the coupling of two (hetero)arenes through the activation of two C-H bonds. thieme-connect.com
C-H/C-X coupling: This involves the reaction of a pyrimidine with an aryl halide. thieme-connect.com
Decarboxylative or deboronative coupling: This involves the reaction of a pyrimidine with a carboxylic or boronic acid. thieme-connect.com
For example, the palladium-catalyzed oxidative heteroarylation of pyrimidine with 2-methylthiophene (B1210033) has been achieved via a double C-H activation. thieme-connect.com Pyridine and pyrimidine moieties can also act as directing groups to guide the C-H activation at specific positions. researchgate.net
Transition-metal-free direct C-H functionalization methods have also been developed. thieme-connect.com These often involve the direct nucleophilic attack on the electron-deficient pyrimidine ring, forming an intermediate σH-adduct, followed by an oxidative or eliminative step to restore aromaticity. thieme-connect.com
The following table provides examples of direct C-H functionalization reactions on pyrimidines.
| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |
| Oxidative Heteroarylation | Pd(OAc)₂ / AgOAc | C5 | thieme-connect.com |
| C-H Etherification | Potassium tert-butoxide / 2-halothiophene | C2/C4/C6 | researchgate.net |
| C-H Amination | Mechanism-based reagent design | C2 | researchgate.net |
Skeletal Editing and Rearrangement of Pyrimidine Scaffolds
Skeletal editing represents a transformative approach in synthetic chemistry, allowing for the direct conversion of one heterocyclic core into another by inserting, deleting, or swapping atoms within the ring structure. chinesechemsoc.orgresearchgate.net This strategy is particularly valuable for the late-stage modification of complex molecules, enabling significant changes to their core framework. chinesechemsoc.org
Several skeletal editing strategies have been developed for pyrimidines:
Pyrimidine to Pyridine: A two-atom (C–N to C–C) swap has been developed to convert pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org This one-pot process involves activation with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.org
Pyrimidine to Pyrazole: A formal one-carbon deletion can transform pyrimidines into pyrazoles. escholarship.orgresearchgate.net This method involves triflylation of the pyrimidine core at room temperature, followed by a hydrazine-mediated skeletal remodeling. escholarship.orgresearchgate.net This approach is milder and has a broader substrate scope than previously reported methods. escholarship.org
Deconstruction-Reconstruction Strategy: Pyrimidines can be converted into N-arylpyrimidinium salts, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can then be used in various cyclization reactions to generate a diverse range of other heterocycles, such as azoles. nih.gov
Rearrangement reactions also play a significant role in modifying the pyrimidine scaffold. The Dimroth rearrangement is a well-known isomerization of heterocycles that involves the opening and closing of the ring, leading to the relocation of heteroatoms. wikipedia.orgnih.gov It can be catalyzed by acid, base, or heat. nih.gov The Fischer-Hepp rearrangement , traditionally known for benzene (B151609) derivatives, has also been observed in pyrimidines for the first time, allowing for the migration of a nitroso group. beilstein-journals.orgnih.gov This rearrangement is highly dependent on the electronic nature of the substituents on the pyrimidine ring. beilstein-journals.orgnih.gov The Boekelheide rearrangement of pyrimidine N-oxides, promoted by acetic anhydride, leads to the formation of 4-acetoxymethyl-substituted pyrimidines and can proceed through radical intermediates. fu-berlin.de
| Transformation | Key Reagents/Conditions | Resulting Scaffold | Reference |
| Two-Atom Swap | Tf₂O, Nucleophile | Pyridine | chinesechemsoc.org |
| Formal Carbon Deletion | Tf₂O, Hydrazine | Pyrazole | escholarship.orgresearchgate.net |
| Deconstruction-Reconstruction | Tf₂O, Arylamine, then Nucleophile | Various Azoles | nih.gov |
| Fischer-Hepp Rearrangement | Aqueous H₂SO₄ | 5-Nitrosopyrimidine | beilstein-journals.orgnih.gov |
| Boekelheide Rearrangement | Acetic Anhydride | Substituted Pyrimidine | fu-berlin.de |
As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, which requires specific research findings for the following analytical methods:
Spectroscopic and Advanced Structural Elucidation of 4 Bromo 6 M Tolyl Pyrimidine
UV-Vis Spectroscopy and Photophysical Property Analysis
While information exists for analogous compounds, such as isomers (e.g., 4-Bromo-6-(p-tolyl)pyrimidine) or pyrimidines with different substitution patterns, the strict requirement to focus solely on 4-Bromo-6-(m-tolyl)pyrimidine prevents the inclusion of data from these related but structurally distinct molecules.
Therefore, the requested article cannot be generated at this time due to the absence of specific, verifiable data for the target compound in the public domain.
Theoretical and Computational Chemistry Studies on 4 Bromo 6 M Tolyl Pyrimidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For 4-Bromo-6-(m-tolyl)pyrimidine, the HOMO would likely be localized on the electron-rich pyrimidine (B1678525) and m-tolyl rings, indicating the regions susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrimidine ring, particularly near the electron-withdrawing bromine atom, highlighting the sites prone to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. Based on studies of similar brominated pyrimidine derivatives, the HOMO-LUMO gap for this compound is anticipated to be in a range that suggests a moderately reactive molecule.
Note: The values in this table are predictive and would require specific DFT calculations for precise quantification.
Theoretical vibrational spectra, obtained through frequency calculations in DFT, can predict the characteristic infrared (IR) and Raman stretching frequencies. For this compound, key predicted vibrations would include C-H stretching of the aromatic rings, C=N and C=C stretching within the pyrimidine ring, and the C-Br stretching frequency.
Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectra (UV-Vis). This would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* and n → π* transitions within the pyrimidine and tolyl chromophores.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility of this compound over time. By simulating the molecule's movement in a defined environment (e.g., in a solvent box), the rotational freedom around the single bond connecting the pyrimidine and m-tolyl rings can be assessed. This analysis would reveal the most stable conformations and the energy barriers between them.
In the context of drug design, MD simulations are invaluable for studying the interactions between a ligand (in this case, this compound) and a biological receptor. By docking the molecule into the active site of a target protein and running an MD simulation, the stability of the ligand-receptor complex, the key interacting amino acid residues, and the binding free energy can be estimated. This information is critical for understanding the molecule's potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.
These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).
By generating a statistically robust QSAR model (e.g., using multiple linear regression or machine learning algorithms), the influence of different structural features on the biological activity can be quantified. This model would be instrumental in the rational design of new, more potent analogues of this compound by suggesting modifications that are likely to enhance activity.
Solvent Effects on Electronic Transitions and Stability
The surrounding solvent can significantly influence the electronic transitions and stability of a molecule. Computational methods like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT to simulate these effects.
For this compound, calculations in different solvents (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like methanol) would likely show a shift in the predicted UV-Vis absorption peaks. Polar solvents are expected to stabilize the ground and excited states to different extents, leading to either a hypsochromic (blue) or bathochromic (red) shift in the λmax. These calculations would also provide insights into the relative stability of the molecule in different solvent environments.
Medicinal Chemistry Research and Pharmacophore Development for Pyrimidine Derivatives
Structure-Activity Relationship (SAR) Studies for 4-Bromo-6-(m-tolyl)pyrimidine Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrimidine (B1678525) derivatives, SAR studies have been crucial in identifying key structural features that govern their therapeutic effects.
In a series of 2-arylamino-4-aryl-pyrimidines investigated as potent inhibitors of PAK1 kinase, the substitution pattern on the pyrimidine core was found to be critical for activity. The incorporation of a bromine atom at the 5-position of the pyrimidine ring, combined with a 1,2-dimethylpiperazine (B29698) group, resulted in a lead compound with significant PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines. nih.gov This highlights the importance of halogen substitution on the pyrimidine ring for enhancing biological activity.
For 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines, the protozoacidal activity was highly dependent on a 4-hydroxyl group on the 6-aryl ring and a chiral 1-phenylethanamine substituent at the 4-position of the pyrimidine core. nih.gov Furthermore, the potency was influenced by the substitution pattern on the aromatic ring of the phenylethanamine, with unsubstituted, meta-fluoro, and para-bromo derivatives showing the lowest minimum protozoacidal concentrations. nih.gov
These examples from related pyrimidine analogues suggest that for this compound, the bromine at the 4-position and the m-tolyl group at the 6-position are likely key determinants of its biological activity profile. Variations in these substituents would be a primary focus of any SAR study.
Table 1: Illustrative SAR Data for Related Pyrimidine Derivatives
| Compound Series | Key Structural Features | Observed Biological Activity |
|---|---|---|
| 2-Arylamino-4-aryl-pyrimidines | Bromine at 5-position of pyrimidine | Potent PAK1 inhibition and anti-proliferative activity nih.gov |
| 6-Aryl-pyrrolo[2,3-d]pyrimidine-4-amines | 4-hydroxyl group on 6-aryl ring | High protozoacidal activity nih.gov |
| 6-Aryl-pyrrolo[2,3-d]pyrimidine-4-amines | Unsubstituted, m-fluoro, or p-bromo on phenylethanamine | Lowest minimum protozoacidal concentrations nih.gov |
Design Principles for Novel Pyrimidine-Based Scaffolds
The design of novel pyrimidine-based scaffolds is often guided by the goal of targeting specific biological pathways implicated in disease. Pyrimidine derivatives are attractive scaffolds due to their synthetic accessibility and their presence in numerous FDA-approved drugs. researchgate.net
A common strategy involves the hybridization of the pyrimidine core with other pharmacologically active moieties. For instance, novel indolyl-pyrimidine hybrids have been synthesized and evaluated for their antitumor activity. mdpi.com This approach aims to combine the therapeutic properties of both indole (B1671886) and pyrimidine rings to create more potent and selective drug candidates.
Another design principle is based on mimicking the structure of natural ligands. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is an isostere of the adenine (B156593) ring of ATP, enabling molecules with this core to act as competitive inhibitors of kinases. nih.gov This principle has led to the development of numerous kinase inhibitors for the treatment of cancer. nih.gov
For a compound like this compound, these principles could be applied by, for example, introducing various substituents at other positions of the pyrimidine ring or by using it as a core to build more complex hybrid molecules.
Strategies for Enhancing Biological Target Affinity and Selectivity
Enhancing the affinity and selectivity of a drug candidate for its biological target is a primary goal of medicinal chemistry to maximize therapeutic efficacy and minimize off-target effects. For pyrimidine-based kinase inhibitors, several strategies have been employed.
One approach is to exploit specific interactions within the ATP-binding pocket of the target kinase. For example, in the design of EGFR inhibitors, the aminopyrimidine ring of a lead compound was observed to form crucial hydrogen bonds with the hinge region residue Met793. nih.gov Modifications to other parts of the molecule are then made to optimize interactions with other regions of the binding site to improve affinity and selectivity.
Another strategy involves the use of computational modeling to guide the design of more potent and selective inhibitors. By understanding the binding mode of a lead compound, chemists can rationally design new analogues with improved interactions with the target protein. mdpi.com
In the context of this compound, enhancing its target affinity and selectivity would likely involve modifications to the tolyl group or the introduction of substituents at the 2- or 5-positions of the pyrimidine ring to optimize interactions with the target protein.
Ligand Design and Molecular Docking Studies
Ligand design and molecular docking are powerful computational tools used to predict the binding mode and affinity of a small molecule to a protein target. These methods are widely used in the design of novel pyrimidine derivatives.
For instance, in the development of novel indolyl-pyrimidine derivatives as EGFR inhibitors, molecular docking studies were performed to understand the binding of the most potent compound within the EGFR active site. mdpi.com The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's activity and can guide further optimization.
Similarly, molecular docking studies of novel pyrimidine derivatives have been used to investigate their potential as anticancer agents by predicting their binding to target proteins like EGFR. ekb.eg These studies can help to rationalize the observed biological activities and provide a basis for the design of new compounds with improved properties.
For this compound, molecular docking could be used to predict its binding to various potential targets, thereby helping to identify its possible mechanism of action and to guide the design of more potent analogues.
Table 2: Illustrative Molecular Docking Applications for Pyrimidine Derivatives
| Compound Class | Target Protein | Key Findings from Docking |
|---|---|---|
| Indolyl-pyrimidine hybrids | EGFR | Proper binding inside the active site, comparable to erlotinib (B232) mdpi.com |
| Novel pyrimidine derivatives | EGFR | Proposed a style of action and rationalized SAR ekb.eg |
Prodrug and Delivery System Research for Enhanced Pharmacological Impact
Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug candidate, such as its solubility, permeability, and oral bioavailability. For pyrimidine-based inhibitors, various prodrug approaches have been successfully implemented.
In the development of a pyrimidine-based Aurora kinase inhibitor, pharmacokinetic optimization of the lead compound was achieved through prodrug strategies. nih.govacs.org N-carboxylate and N-acyl derivatives were designed as prodrugs, which significantly improved the oral bioavailability of the parent compound. acs.org
Another example is the use of a prodrug strategy to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. nih.gov By adding a water-solubilizing group containing an N-methyl piperazine, the solubility and in vivo efficacy of the parent drug were enhanced. nih.gov
For this compound, should it exhibit promising biological activity but poor pharmacokinetic properties, a prodrug approach could be a viable strategy to enhance its therapeutic potential.
Emerging Research Areas and Future Perspectives for 4 Bromo 6 M Tolyl Pyrimidine Research
Development of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 4-Bromo-6-(m-tolyl)pyrimidine and its analogs will increasingly prioritize efficiency, cost-effectiveness, and environmental sustainability. Traditional multi-step syntheses are often plagued by the use of hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.innih.gov Modern synthetic chemistry offers a host of innovative and green alternatives that could be applied to this specific molecule.
Emerging strategies focus on minimizing environmental impact through techniques such as microwave-assisted and ultrasound-assisted synthesis, which can dramatically reduce reaction times and energy consumption. rasayanjournal.co.innih.gov The use of green solvents like water or ionic liquids, or even solvent-free conditions, is becoming more prevalent. researchgate.net One-pot multicomponent reactions (MCRs), such as the Biginelli reaction, provide a highly efficient route to complex pyrimidine (B1678525) structures by combining multiple reactants in a single step, thereby reducing waste and simplifying purification processes. mdpi.com
Furthermore, transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are invaluable for creating the C-C bond between the pyrimidine core and the m-tolyl group. nih.govresearchgate.net Future research will likely focus on developing more sustainable catalyst systems, such as those using earth-abundant metals or nanocatalysts, which offer high efficiency and recyclability. researchgate.netnih.gov These advanced methods promise to make the synthesis of this compound and its derivatives more accessible, economical, and environmentally benign.
| Methodology | Principle | Potential Advantage for Synthesis |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions. | Reduced reaction times, higher yields, cleaner reactions. rasayanjournal.co.in |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, simplified procedures, rapid library generation. researchgate.net |
| Transition-Metal Catalysis | Employs catalysts (e.g., Palladium, Copper) for C-C bond formation. | Efficient and specific installation of the m-tolyl group. researchgate.netnih.gov |
| Solvent-Free/Green Solvent Synthesis | Avoids hazardous organic solvents, using water or no solvent. | Reduced environmental impact and improved safety. nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
The vast chemical diversity of pyrimidine derivatives has led to their investigation against a wide array of diseases. nih.gov While the specific biological profile of this compound is not extensively documented, the activities of structurally related compounds provide a clear roadmap for future exploration. The presence of a bromine atom can enhance biological activity and provide a handle for further chemical modification. ijpcbs.comnih.govmdpi.com
A primary area of future research will be in oncology. Pyrimidine analogs are known to inhibit critical cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and various cyclin-dependent kinases (CDKs). mdpi.comfrontiersin.org Future studies should screen this compound against a panel of cancer cell lines and key kinases to identify potential anticancer activity. For example, some pyrimidine derivatives have shown potent activity as dual EGFR/VEGFR-2 inhibitors, a promising strategy in cancer therapy. frontiersin.org
Beyond cancer, pyrimidine derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) agents. nih.gov Future research could explore the efficacy of this compound as an inhibitor of enzymes like cyclooxygenase (COX) in inflammation or as an agent against multidrug-resistant bacteria. nih.gov The anticonvulsant activity noted in similar 4,6-di-substituted pyrimidines suggests that investigating its effects on neurological targets is a worthwhile endeavor. ptfarm.pl Elucidating the mechanism of action through molecular and cellular studies will be crucial in defining its therapeutic potential.
| Therapeutic Area | Potential Biological Targets | Rationale based on Pyrimidine Derivatives |
| Oncology | Kinases (EGFR, VEGFR-2, CDKs), Tubulin | Widespread anticancer activity of pyrimidines. mdpi.comfrontiersin.org |
| Inflammation | Cyclooxygenase (COX) enzymes | Known anti-inflammatory properties of pyrimidine scaffolds. nih.gov |
| Infectious Diseases | Bacterial DNA gyrase, Viral enzymes | Broad-spectrum antimicrobial and antiviral activities. nih.gov |
| Neurological Disorders | Ion channels, CNS receptors | Documented anticonvulsant and CNS effects. ptfarm.pl |
Integration with Advanced Drug Discovery Technologies and High-Throughput Screening
Modern drug discovery relies heavily on advanced technologies to accelerate the identification and optimization of lead compounds. For a molecule like this compound, these technologies are essential to efficiently explore its biological potential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets. youtube.com Integrating this compound into HTS campaigns is a logical first step to uncover novel activities. rsc.org
A more recent and powerful evolution of this is DNA-Encoded Library Technology (DELT), where vast libraries of compounds, each tagged with a unique DNA barcode, are synthesized and screened simultaneously. nih.gov Building a pyrimidine-focused DEL around the this compound core would enable the rapid exploration of a massive chemical space to identify high-affinity binders for various protein targets.
In parallel, computational methods play a critical role. In silico techniques such as molecular docking can predict how this compound might bind to the active site of a target protein, guiding rational drug design and prioritization of synthetic efforts. nih.gov Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can assess the drug-like properties of the compound early in the discovery process, helping to avoid costly late-stage failures. mdpi.com The synergy between high-throughput experimental screening and predictive computational modeling will be key to unlocking the therapeutic value of this compound.
Challenges and Opportunities in Pyrimidine Derivative Research and Development
The development of pyrimidine-based therapeutics faces several challenges, most notably the emergence of drug resistance. nih.govmdpi.com In both oncology and infectious disease, target mutations can render previously effective drugs inactive. Another significant challenge is achieving high target selectivity to minimize off-target effects and improve the safety profile of new drugs. mdpi.com
However, these challenges create substantial opportunities. The chemical versatility of the pyrimidine scaffold is its greatest asset. nih.gov The structure of this compound can be systematically modified at its reactive sites to develop next-generation inhibitors that can overcome resistance mechanisms. For instance, the bromine atom at the 4-position can be readily replaced through coupling reactions to introduce new functionalities.
A growing opportunity lies in the design of hybrid molecules, where the pyrimidine core is linked to another pharmacophore to create a single molecule with dual activity or an enhanced therapeutic profile. nih.gov The vast, underexplored biological potential of pyrimidines also presents an opportunity for drug repurposing and the discovery of treatments for new indications. Continued investment in innovative synthetic chemistry and sophisticated biological screening will ensure that pyrimidine derivatives, including this compound, remain a rich source of future medicines. ijpsr.comgsconlinepress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
